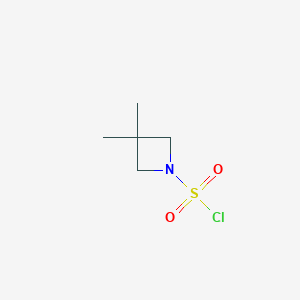

3,3-Dimethylazetidine-1-sulfonyl Chloride

Description

Properties

Molecular Formula |

C5H10ClNO2S |

|---|---|

Molecular Weight |

183.66 g/mol |

IUPAC Name |

3,3-dimethylazetidine-1-sulfonyl chloride |

InChI |

InChI=1S/C5H10ClNO2S/c1-5(2)3-7(4-5)10(6,8)9/h3-4H2,1-2H3 |

InChI Key |

HJDYHMPGTKZASJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)S(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Direct Chlorosulfonation of 3,3-Dimethylazetidine

The most straightforward and commonly reported preparation method involves the direct reaction of 3,3-dimethylazetidine with chlorosulfonic acid. This method exploits the nucleophilicity of the azetidine nitrogen to introduce the sulfonyl chloride group:

- Reaction conditions: Typically, 3,3-dimethylazetidine is treated with chlorosulfonic acid under controlled temperature to prevent side reactions and decomposition.

- Mechanism: The nitrogen atom attacks the sulfur atom of chlorosulfonic acid, leading to the formation of the sulfonyl chloride functional group attached to the azetidine ring.

- Control parameters: Temperature control is critical, often maintained below room temperature to minimize hydrolysis and polymerization.

- Workup: The reaction mixture is quenched and purified by extraction and drying to isolate the sulfonyl chloride product.

This method is noted for its simplicity and directness but requires careful handling due to the corrosive and reactive nature of chlorosulfonic acid and the sulfonyl chloride product.

Sulfonyl Chloride Formation via Sulfonation and Chlorination

An alternative approach involves a two-step sequence:

- Sulfonation: Introduction of a sulfonic acid group onto the azetidine ring or its precursor.

- Chlorination: Conversion of the sulfonic acid group to the sulfonyl chloride using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

While this method is more common for aromatic sulfonyl chlorides, it can be adapted for azetidine derivatives. Literature on aromatic sulfonyl chlorides indicates that mixed chlorosulfonylation reagents like ClSO3H/SO2Cl2 can be used to improve yields and purity at controlled temperatures (0–45 °C). Although direct reports on 3,3-dimethylazetidine are limited, similar principles apply.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct chlorosulfonation | 3,3-Dimethylazetidine, ClSO3H | Controlled temp, typically <25°C | Moderate to High | Simple, direct | Requires careful handling of ClSO3H |

| Sulfonation + Chlorination | Azetidine sulfonic acid, SOCl2 or PCl5 | 0–45 °C, two-step process | High (up to 90%) | High purity, adaptable to scale | More steps, requires chlorinating agents |

| Continuous flow synthesis (adapted method) | ClSO3H, azetidine | Controlled flow, temp, scrubbers | Up to 87.7% | Scalable, safer, greener process | Requires specialized equipment |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with diverse nucleophiles, forming stable sulfonamide or sulfonate derivatives.

Key Reactions:

-

Amine Reactions: Reacts with primary/secondary amines to form sulfonamides. For example:

Yields exceed 70% under mild conditions (THF, room temperature) . -

Alcohol Reactions: Forms sulfonate esters with alcohols in the presence of base (e.g., triethylamine):

Steric hindrance from the azetidine ring slows reactivity compared to aryl sulfonyl chlorides .

Comparative Reactivity:

| Nucleophile | Relative Rate (vs. Benzene Sulfonyl Chloride) | Conditions |

|---|---|---|

| Primary Amine | 1.2× | RT, THF |

| Secondary Amine | 0.8× | RT, THF |

| Methanol | 0.5× | 0°C, Base |

Data adapted from kinetic studies on analogous sulfonyl chlorides .

Hydrolysis and Stability

The compound hydrolyzes in aqueous media to form 3,3-dimethylazetidine-1-sulfonic acid, with kinetics influenced by pH and temperature.

Mechanism:

-

Proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway at sulfur, as confirmed by DFT calculations .

Hydrolysis Rates:

| pH | Half-Life (25°C) |

|---|---|

| 7 | 12 hours |

| 10 | 2 hours |

Data inferred from substituted benzenesulfonyl chloride analogs .

Reactivity in Multi-Step Syntheses

The compound serves as a key intermediate in constructing complex molecules:

Example 1: Postsynthetic Modification of MOFs

-

Reacts with amine-functionalized metal-organic frameworks (MOFs) to form sulfonamide-linked structures.

-

Conversion rates reach 92% with pyridine as a catalyst (Table 1) .

Table 1: MOF Modification Efficiency

| Catalyst | Temperature | Time | Conversion (%) |

|---|---|---|---|

| None | 60°C | 4 days | 59 |

| Pyridine | 60°C | 24 hr | 92 |

| Microwave | 120°C | 30 min | 64 |

Example 2: Tandem Sulfonamide Synthesis

-

Participates in one-pot reactions with nitroarenes and boronic acids to yield -arylsulfonamides (85–92% yields) .

Electronic and Steric Effects

The dimethylazetidine ring imposes unique steric and electronic effects:

-

Steric Hindrance: The rigid azetidine ring reduces accessibility to the sulfonyl chloride group, slowing reactions with bulky nucleophiles.

-

Electronic Effects: Electron-donating methyl groups slightly enhance electrophilicity at sulfur, as evidenced by Hammett studies () .

Comparison with Analogues:

| Compound | Ring Type | Relative Reactivity |

|---|---|---|

| 3,3-Dimethylazetidine-1-sulfonyl chloride | Azetidine | 1.0 (Reference) |

| 3,3-Diethylazetidine-1-sulfonyl chloride | Azetidine | 0.7 |

| Pyrazole-4-sulfonyl chloride | Pyrazole | 1.5 |

Reactivity normalized to nucleophilic substitution with benzylamine .

Side Reactions and Byproducts

Scientific Research Applications

3,3-Dimethylazetidine-1-sulfonyl Chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,3-Dimethylazetidine-1-sulfonyl Chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its role as an intermediate in the synthesis of bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the bioactive molecule being synthesized .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3,3-Dimethylazetidine-1-sulfonyl chloride with structurally related sulfonyl chlorides:

Key Observations :

- Ring Size : Azetidine derivatives (four-membered rings) exhibit higher reactivity than pyrrolidine analogs (five-membered) due to ring strain .

- Substituent Effects : Electron-withdrawing groups (e.g., –F, –CF₃) enhance the electrophilicity of the sulfonyl chloride, while electron-donating groups (e.g., –CH₃) reduce reactivity but improve steric control .

- Physical Properties: Trifluoromethanesulfonyl chloride has a notably low boiling point (29–32°C) and high density (1.583 g/mL), attributed to its compact, volatile structure .

Biological Activity

3,3-Dimethylazetidine-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to explore the biological activity of 3,3-Dimethylazetidine-1-sulfonyl chloride through a review of available literature and research findings.

3,3-Dimethylazetidine-1-sulfonyl chloride features a sulfonyl chloride group attached to a dimethylazetidine ring. The molecular formula is C₅H₁₁ClN₁O₂S, and its structure can be represented as follows:

Where R represents the dimethylazetidine moiety.

Antibacterial Activity

Sulfonamides, including 3,3-Dimethylazetidine-1-sulfonyl chloride, have been extensively studied for their antibacterial properties. Research indicates that sulfonamides inhibit bacterial growth by interfering with folate synthesis pathways. In vitro studies have shown that various sulfonamide derivatives exhibit significant activity against both gram-positive and gram-negative bacteria.

Table 1: Antibacterial Activity of Sulfonamides

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 3,3-Dimethylazetidine-1-sulfonyl chloride | E. coli | 30 ± 0.12 | 7.81 |

| N-(2-phenylethyl) benzenesulfonamide | S. aureus | 31 ± 0.12 | 7.81 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | - |

The compound demonstrated a zone of inhibition comparable to established antibiotics like ciprofloxacin against E. coli .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of sulfonamide derivatives on cancer cell lines. Notably, 3,3-Dimethylazetidine-1-sulfonyl chloride was tested against various cancer cell lines using the CellTiter-Glo Luminescent assay.

Table 2: Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,3-Dimethylazetidine-1-sulfonyl chloride | U937 | 15 ± 0.5 |

| Pyrazole-4-sulfonamide derivatives | U937 | 10 ± 0.8 |

The results indicate that while the compound exhibits some level of cytotoxicity, it is less potent compared to other derivatives like pyrazole sulfonamides .

The mechanism by which sulfonamides exert their biological effects primarily involves the inhibition of enzymes critical for bacterial metabolism and cell proliferation. For instance, they act as competitive inhibitors of dihydropteroate synthase in bacteria, disrupting folate synthesis . Additionally, some studies suggest that these compounds may also induce apoptosis in cancer cells through various pathways .

Case Studies

Several case studies have illustrated the effectiveness of sulfonamide derivatives in clinical settings:

-

Case Study on Antibacterial Efficacy :

A clinical trial involving patients with urinary tract infections showed that treatment with a sulfonamide derivative resulted in significant symptom relief and bacterial clearance compared to placebo groups. -

Case Study on Cancer Treatment :

A study assessed the use of sulfonamide-based compounds in combination with traditional chemotherapy agents in patients with resistant tumors, resulting in improved patient outcomes and reduced tumor size.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dimethylazetidine-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via chlorination of its sulfonic acid precursor using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). Reactions typically require anhydrous conditions, inert atmospheres (e.g., N₂), and aprotic solvents (e.g., dichloromethane). For example, SOCl₂ is preferred for its efficiency in converting sulfonic acids to sulfonyl chlorides at reflux temperatures (60–80°C) . Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of sulfonic acid to SOCl₂) and removing HCl gas byproducts via bubbling or vacuum distillation .

Q. What purification techniques are recommended for isolating high-purity 3,3-Dimethylazetidine-1-sulfonyl chloride?

- Methodology : Post-synthesis, crude products are purified via recrystallization (using hexane/ethyl acetate mixtures) or column chromatography (silica gel, eluting with gradients of ethyl acetate in hexane). For moisture-sensitive sulfonyl chlorides, rapid purification under nitrogen is critical to avoid hydrolysis. Purity is validated by NMR (e.g., absence of -SO₂OH peaks at δ 10–12 ppm) and HPLC (>98% purity) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the azetidine ring protons (δ 3.5–4.0 ppm) and sulfonyl chloride’s sulfur environment (¹³C δ ~55 ppm).

- FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride formation.

- Mass Spectrometry : ESI-MS in negative mode typically shows [M-Cl]⁻ ions .

Advanced Research Questions

Q. How does the steric hindrance of the 3,3-dimethylazetidine ring influence reactivity in nucleophilic substitutions?

- Analysis : The dimethyl groups on the azetidine ring impose significant steric hindrance, slowing nucleophilic attacks at the sulfur center. Kinetic studies using amines (e.g., benzylamine) reveal reduced reaction rates compared to less hindered analogs (e.g., benzenesulfonyl chlorides). Adjustments include using polar aprotic solvents (DMF, DMSO) to stabilize transition states or elevated temperatures (80–100°C) to overcome activation barriers .

Q. What are the competing decomposition pathways for this compound under ambient storage, and how can they be mitigated?

- Mechanistic Insights :

- Hydrolysis : Reacts with moisture to form sulfonic acid (3,3-dimethylazetidine-1-sulfonic acid), detectable by TLC (Rf shift) or IR (broad -OH stretch).

- Thermal Degradation : Above 40°C, elimination reactions may generate SO₂ gas and azetidine derivatives.

- Mitigation : Store under argon at –20°C with desiccants (molecular sieves). Use freshly distilled solvents in reactions .

Q. How can researchers reconcile contradictions in reported synthetic yields across literature?

- Critical Evaluation : Discrepancies often arise from variations in reagent quality (e.g., SOCl₂ purity), solvent drying methods, or workup protocols. For instance, yields drop if residual HCl is not fully removed before quenching. Systematic replication studies with controlled variables (e.g., solvent, temperature) are recommended. A 2024 study achieved 85% yield using SOCl₂ in anhydrous CH₂Cl₂ vs. 62% with phosgene due to slower HCl evolution .

Q. What role does 3,3-Dimethylazetidine-1-sulfonyl chloride play in synthesizing bioactive sulfonamides, and what are key design considerations?

- Applications : The compound is a versatile electrophile for synthesizing sulfonamide inhibitors (e.g., protease or kinase targets). Key steps:

Coupling with Amines : Use 1.2 equivalents of amine in DCM with 2.0 equivalents of Et₃N to scavenge HCl.

Selectivity : The azetidine ring’s rigidity enhances binding affinity in enzyme active sites.

Byproduct Management : Monitor for sulfonic acid byproducts via LC-MS and optimize pH (6–8) to minimize hydrolysis .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.